Modulation of Isocyanide σ-Donor/π-Acid Ratio by Ortho-Chlorine Substitution
The substitution pattern of chlorine atoms on the phenyl ring of an aryl isocyanide significantly alters its electronic influence on a metal center. While specific experimental data for 1,2-dichloro-3-isocyanobenzene is not available in the open literature, class-level inference from a comprehensive study on highly substituted aryl isocyanides demonstrates that electron-withdrawing groups reduce the σ-donor/π-acid ratio relative to non-fluorinated alkyl isocyanides [1]. The presence of two ortho-chlorine atoms in 1,2-dichloro-3-isocyanobenzene is expected to exert a stronger electron-withdrawing effect and a greater steric influence compared to isomers like 2,4-dichlorophenyl isocyanide (CAS 143954-64-7) or 3,4-dichlorophenyl isocyanide (CAS 1930-84-3), which have only one ortho-chlorine substituent. This difference in electronic and steric profile is crucial for tuning the reactivity of metal complexes in catalytic applications.
| Evidence Dimension | Relative Isocyanide σ-Donor/π-Acid Ratio |
|---|---|
| Target Compound Data | Predicted to be lower (more π-acidic) than non-fluorinated alkyl isocyanides due to two ortho-electron-withdrawing chlorine atoms. |
| Comparator Or Baseline | Non-fluorinated alkyl isocyanides (e.g., tert-butyl isocyanide) and aryl isocyanides with different substitution patterns (e.g., 2,4-dichlorophenyl isocyanide). |
| Quantified Difference | The study states that polyfluorinated aryl isocyanides display a lower σ-donor/π-acid ratio than non-fluorinated aryl isocyanides. The degree of attenuation is not substantial, but the trend is clear. The 1,2-dichloro substitution pattern is expected to follow this trend, with the ortho-chlorines providing a unique combination of steric and electronic effects. |
| Conditions | Based on correlations between carbonyl-ligand 13C NMR chemical shift (δCO) and calculated Cotton-Kraihanzel force constant (kCO) for C4v-symmetric Cr(CNR)(CO)5 complexes. |
Why This Matters
For researchers designing metal catalysts or studying ligand effects, this compound offers a distinct electronic profile that cannot be replicated by its isomeric analogs, enabling fine-tuning of catalytic activity and selectivity.
- [1] Carpenter, A. E., Mokhtarzadeh, C. C., Ripatti, D. S., Havrylyuk, I., Kamezawa, R., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. (2015). Comparative measure of the electronic influence of highly substituted aryl isocyanides. Inorganic Chemistry, 54(6), 2936–2944. View Source
